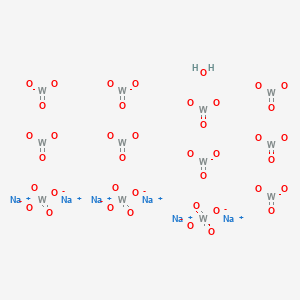
4-(1,3-Dithiolan-2-yl)phenyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,3-Dithiolan-2-yl)phenyl octanoate” is a chemical compound with the molecular formula C17H24O2S2 . It is related to “4-(1,3-Dithiolan-2-yl)phenol”, which has the molecular formula C9H10OS2 .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 2-substituted phenyl-1,3-dithiolan-4-yl methanol derivatives have been synthesized by condensation of an appropriate benzaldehyde and -cysteine or cysteamine hydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C9H10OS2/c10-8-3-1-7 (2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 . This represents the connectivity and hydrogen count of the molecule.
Applications De Recherche Scientifique
Synthesis and Material Science
Research on related dithiolane compounds focuses on the synthesis of complex organic molecules and materials with unique properties. For instance, the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines from dithiolane derivatives highlights the role of these compounds in creating materials with potential applications in dyes and pigments, and in the development of electronic devices due to their conducting and electrochromic properties (Wöhrle et al., 1993).
Catalysis
Research into catalyst activation using organochalcogen ligand complexes derived from dithiolane derivatives demonstrates the potential of these compounds in facilitating various chemical reactions, including transfer hydrogenation and Oppenauer-type oxidation of alcohols (Saleem et al., 2014). This suggests that "4-(1,3-Dithiolan-2-yl)phenyl octanoate" could find applications in catalysis, enhancing the efficiency of chemical processes.
Electrochemistry and Energy Storage
The development of novel cathode materials for rechargeable lithium batteries using sulfide polymers related to dithiolane compounds indicates the potential of these materials in improving the performance and capacity of energy storage devices (Zhang et al., 2007). This research area could encompass applications of "this compound" in creating advanced materials for battery technology.
Organic Electronics and Photonics
Studies on organic sensitizers for solar cell applications, particularly those involving dithiolane and related functional groups, highlight the role of these compounds in the development of dye-sensitized solar cells (DSSCs). The incorporation of thiophene units and other electron-donating groups into the molecular structure of sensitizers has been shown to enhance the photovoltaic performance of DSSCs (Kim et al., 2006). This suggests potential applications of "this compound" in the field of renewable energy and organic electronics.
Orientations Futures
The future directions for research on “4-(1,3-Dithiolan-2-yl)phenyl octanoate” and related compounds could involve further exploration of their biological activities and potential applications. For instance, the antimelanogenic effects of related compounds suggest potential uses in treating hyperpigmentation-associated diseases .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3-dithiolanes, have been used in the synthesis of various carbonyl compounds
Mode of Action
1,3-dithiolanes, a similar class of compounds, are known to interact with carbonyl compounds in the presence of a brönsted or a lewis acid catalyst . This interaction often results in the formation of thioacetals .
Biochemical Pathways
Given its structural similarity to 1,3-dithiolanes, it may be involved in the thioacetalization of carbonyl compounds .
Result of Action
Based on its structural similarity to 1,3-dithiolanes, it may play a role in the protection of carbonyl compounds through the formation of thioacetals .
Action Environment
Similar compounds like 1,3-dithiolanes are known to be stable under a variety of conditions, including different ph levels and temperatures .
Propriétés
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2S2/c1-2-3-4-5-6-7-16(18)19-15-10-8-14(9-11-15)17-20-12-13-21-17/h8-11,17H,2-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDYXHPFGSNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C2SCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide](/img/structure/B2834286.png)

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2834289.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)



![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)


